Cas no 2228449-01-0 (1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol)

1-2-(3-Chlorothiophen-2-yl)ethylcyclopropan-1-ol is a specialized organic compound featuring a cyclopropanol moiety linked to a chlorothiophene group via an ethyl spacer. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in pharmaceutical or agrochemical applications. The presence of both the chlorothiophene and cyclopropanol groups offers opportunities for further functionalization, enabling the synthesis of complex heterocyclic systems. Its stability and well-defined stereochemistry make it a valuable building block for targeted molecular design. The compound’s distinct structural features may also contribute to studies in medicinal chemistry, where such frameworks are often explored for bioactive properties.
1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol structure
2228449-01-0 structure
Product Name:1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol
CAS No:2228449-01-0
MF:C9H11ClOS
MW:202.701040506363
CID:5753592
PubChem ID:165659311
Update Time:2025-06-08

1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2228449-01-0
    • 1-[2-(3-chlorothiophen-2-yl)ethyl]cyclopropan-1-ol
    • EN300-1977842
    • 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol
    • Inchi: 1S/C9H11ClOS/c10-7-2-6-12-8(7)1-3-9(11)4-5-9/h2,6,11H,1,3-5H2
    • InChI Key: LPJFGHFZFXUJGL-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1CCC1(CC1)O

Computed Properties

  • Exact Mass: 202.0219138g/mol
  • Monoisotopic Mass: 202.0219138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.5Ų

1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol Pricemore >>

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Additional information on 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol

Introduction to 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol (CAS No: 2228449-01-0)

1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol, identified by its CAS number 2228449-01-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a cyclopropane ring substituted with an ethyl chain and a 3-chlorothiophene moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of both aromatic and heterocyclic components makes it a promising candidate for further investigation, particularly in the development of novel therapeutic agents.

The structural framework of 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol incorporates several key functional groups that contribute to its chemical reactivity and biological activity. The cyclopropane ring, known for its strained three-membered structure, often serves as a scaffold in medicinal chemistry due to its ability to introduce conformational constraints and enhance binding affinity. Additionally, the ethyl chain provides a flexible linker that can modulate interactions with biological targets. The 3-chlorothiophene unit introduces both electron-withdrawing and electron-donating effects, which can influence the compound's electronic properties and pharmacological behavior.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of complex molecules like 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors, making it a potential lead for the development of drugs targeting neurological disorders, inflammation, and metabolic diseases. The versatility of its structure allows for further derivatization, enabling researchers to optimize its activity and selectivity.

In the realm of synthetic organic chemistry, the preparation of 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol involves multi-step reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the cyclopropane ring via ring-closing metathesis (RCM), followed by functionalization with the 3-chlorothiophene moiety through cross-coupling reactions such as Suzuki or Heck couplings. These synthetic strategies not only showcase the robustness of current chemical techniques but also open avenues for scaling up production for preclinical studies.

The biological evaluation of 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol has been complemented by in vitro and in vivo studies. Initial assays have demonstrated promising activity against certain cancer cell lines, where its ability to disrupt microtubule formation suggests potential as an anti-metastatic agent. Furthermore, its interaction with inflammatory pathways has been explored, indicating possible applications in treating chronic inflammatory diseases. These findings underscore the importance of exploring structurally diverse compounds in drug discovery pipelines.

The compound's stability under various conditions is another critical aspect that has been investigated. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been employed to assess its chemical integrity. Preliminary data indicate that 1-2-(3-chlorothiophen-2-yl)ethylcyclopropan-1-ol remains stable under physiological conditions, which is essential for its potential use in pharmaceutical formulations.

The environmental impact of synthesizing and handling 1-(2-(3-Chlorothiophen)-2-yloxy)ethanecarboxylic acid (a related derivative) has also been considered in recent research. Efforts to develop greener synthetic routes have focused on minimizing waste and reducing energy consumption. Catalytic processes that employ recyclable ligands or renewable solvents have been explored, aligning with broader sustainability goals in the pharmaceutical industry.

Future directions for research on 1(4H)-Benzo[de]isochromene[5,4-b,c][1]benzopyranone (another derivative with similar structural motifs) include exploring its role in modulating central nervous system (CNS) pathways. The cyclopropane ring's ability to influence bioavailability makes it an attractive feature for CNS-targeting drugs. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active drug within the body—could offer advantages in terms of delivery efficiency and reduced side effects.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like (E)-5-(4-Chloro-thiophen)-3-methylidene-cyclopentene (a related compound). These algorithms can predict binding affinities and metabolic stability based on structural features, streamlining the process of selecting compounds for further validation. Such innovations are transforming how researchers approach medicinal chemistry challenges.

In conclusion, 1(4H)-Benzo[de]isochromene[5(4H)]benzopyranone, along with related derivatives such as 5-Bromo-N-methylindole, represents a class of compounds with diverse therapeutic potentials. Their unique structural features—combining aromatic heterocycles with strained rings—make them valuable tools for exploring new pharmacological mechanisms. As research continues to uncover their biological activities and synthetic feasibility, these molecules are poised to make significant contributions to modern medicine.

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